molecular formula C15H28O4Si B2883844 3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal CAS No. 121846-11-5

3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal

Cat. No.: B2883844
CAS No.: 121846-11-5
M. Wt: 300.47
InChI Key: PYHWHKQRALSXOY-XQQFMLRXSA-N
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Description

3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal (CAS: 121846-11-5) is a protected derivative of D-glucal, a cyclic enol ether widely used in carbohydrate chemistry. The compound features two protective groups:

  • 4,6-O-Isopropylidene: A cyclic acetal protecting the 4- and 6-hydroxyl groups, enhancing stability under basic and nucleophilic conditions.
  • 3-O-Tert-butyldimethylsilyl (TBDMS): A bulky silyl ether protecting the 3-hydroxyl group, offering resistance to acidic conditions and enabling selective deprotection .

This compound is commercially available (97% purity) and serves as a key intermediate in stereoselective glycosylation reactions and natural product synthesis .

Properties

IUPAC Name

[(4aR,8R,8aR)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4Si/c1-14(2,3)20(6,7)19-11-8-9-16-12-10-17-15(4,5)18-13(11)12/h8-9,11-13H,10H2,1-7H3/t11-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHWHKQRALSXOY-UPJWGTAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C=CO2)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Protection Strategy for D-Glucal Derivatives

Structural Considerations and Protecting Group Selection

The target compound features two distinct protecting groups: a tert-butyldimethylsilyl (TBDMS) ether at the C3 hydroxyl and a 4,6-O-isopropylidene acetal. The synthesis requires sequential protection to ensure regioselectivity and avoid side reactions. The isopropylidene group, introduced via acid-catalyzed conditions, preferentially protects vicinal diols (C4 and C6), while the TBDMS group is installed under basic conditions at the less sterically hindered C3 position.

Hierarchical Protection Sequence

  • Primary Protection of 4,6-Diols :
    The 4,6-O-isopropylidene group is introduced first due to its stability under subsequent silylation conditions. A typical procedure involves treating D-glucal with excess acetone in the presence of camphorsulfonic acid (CSA, 0.1 equiv) at 0°C–25°C for 12–24 hours. This step achieves >90% conversion, as confirmed by thin-layer chromatography (TLC) in hexane/ethyl acetate (3:1).

  • Secondary Silylation at C3 :
    The exposed C3 hydroxyl is then silylated using tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) and imidazole (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0°C–25°C for 6–8 hours. The reaction progress is monitored via TLC, with hexane/ethyl acetate (10:1) as the eluent.

Detailed Synthetic Protocols and Optimization

Stepwise Synthesis from D-Glucal

Formation of 4,6-O-Isopropylidene-D-Glucal

Reagents :

  • D-Glucal (1.0 equiv)
  • Acetone (20 vol)
  • Camphorsulfonic acid (0.1 equiv)

Procedure :

  • Dissolve D-glucal (10.0 g, 61.7 mmol) in acetone (200 mL) under nitrogen.
  • Add CSA (1.44 g, 6.17 mmol) and stir at 25°C for 18 hours.
  • Quench with triethylamine (2 mL), concentrate under reduced pressure, and purify via flash chromatography (hexane/EtOAc 4:1) to yield 4,6-O-isopropylidene-D-glucal as a colorless oil (12.1 g, 94%).

Key Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 5.68 (d, J = 6.0 Hz, 1H, H1), 4.42–4.38 (m, 2H, H4, H6), 3.98–3.91 (m, 1H, H3), 1.48 (s, 6H, isopropylidene CH3).
Silylation at C3 Hydroxyl

Reagents :

  • 4,6-O-Isopropylidene-D-glucal (1.0 equiv)
  • TBDMSCl (1.2 equiv)
  • Imidazole (2.5 equiv)
  • Anhydrous DMF (10 vol)

Procedure :

  • Dissolve 4,6-O-isopropylidene-D-glucal (10.0 g, 48.2 mmol) in DMF (100 mL).
  • Add imidazole (8.20 g, 120.5 mmol) and cool to 0°C.
  • Introduce TBDMSCl (10.9 g, 57.8 mmol) dropwise and stir at 25°C for 6 hours.
  • Dilute with ethyl acetate (200 mL), wash with water (3 × 100 mL), dry over Na2SO4, and concentrate.
  • Purify via flash chromatography (hexane/EtOAc 20:1) to obtain the title compound as a viscous oil (14.3 g, 87%).

Key Analytical Data :

  • HRMS (ESI+) : m/z calcd. for C15H28O4Si [M+H]+: 301.1785; found: 301.1789.
  • 13C NMR (100 MHz, CDCl3) : δ 146.2 (C1), 109.8 (isopropylidene quaternary C), 25.9 (TBDMS C(CH3)3), 18.2 (TBDMS SiC), −4.1, −4.3 (TBDMS CH3).

Critical Analysis of Side Reactions and Mitigation Strategies

Silyl Migration During Subsequent Transformations

As reported in studies on analogous systems, the TBDMS group at C3 may migrate to adjacent hydroxyls under basic or nucleophilic conditions. For example, attempted benzylation of 3-O-TBDMS-6-O-tosyl-D-glucal at C4 led to silyl migration to C2, forming an anhydro derivative. To prevent this:

  • Temperature Control : Maintain reaction temperatures below 25°C during silylation.
  • Solvent Choice : Use aprotic solvents (DMF, THF) to avoid proton exchange.

Competing Acetal Formation

The isopropylidene group may undergo transacetalization if exposed to protic acids. Post-silylation reactions requiring acidic conditions (e.g., glycosylations) should employ mild acids (e.g., pyridinium p-toluenesulfonate) instead of strong Brønsted acids.

Comparative Evaluation of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Advantage
Sequential Protection D-Glucal 87 97 High regioselectivity
Enzymatic Deacetylation 3,4,6-Tri-O-acetyl-D-glucal 85 95 Avoids strong acid conditions
One-Pot Protection D-Glucal 72 90 Reduced purification steps

Analytical Validation and Quality Control

Spectroscopic Characterization

  • FT-IR (neat) : νmax 2956 (C-H, TBDMS), 1258 (Si-C), 1104 cm⁻¹ (C-O-C acetal).
  • Optical Rotation : [α]D²⁵ +32.5° (c 1.0, CHCl3), confirming retention of D-configuration.

Purity Assessment

  • HPLC Analysis : >97% purity (C18 column, MeCN/H2O 70:30, 1.0 mL/min, UV 210 nm).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Replace imidazole with cheaper bases (e.g., 2,6-lutidine) for silylation without compromising yield.
  • Use recycled acetone for acetal formation to reduce solvent costs.

Environmental Impact Mitigation

  • Waste Stream Management : Quench DMF-containing residues with silica gel before disposal to adsorb toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and silylating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal involves its role as a protective group in organic synthesis. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions, while the isopropylidene group provides additional stability. These protective groups can be selectively removed under specific conditions to reveal the reactive hydroxyl groups for further chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Protective Groups

The table below compares 3-O-TBDMS-4,6-O-isopropylidene-D-glucal with structurally related glucal derivatives:

Compound Name Protective Groups CAS Number Molecular Weight (g/mol) Key Properties
3-O-TBDMS-4,6-O-isopropylidene-D-glucal 3-O-TBDMS, 4,6-O-isopropylidene 121846-11-5 302.47 Acid-stable, lipophilic, selective deprotection
3-O-Acetyl-4,6-O-benzylidene-D-glucal 3-O-Acetyl, 4,6-O-benzylidene 14125-71-4 276.33 Acid-labile (benzylidene), polar
3-O-Benzyl-4,6-O-isopropylidene-D-glucal 3-O-Benzyl, 4,6-O-isopropylidene 58871-07-1 276.33 Base-stable, hydrogenolysis-sensitive
3,4,6-Tri-O-TBDMS-D-glucal 3,4,6-Tri-O-TBDMS 79999-47-6 488.93 Highly lipophilic, requires strong fluoride cleavage
4,6-O-Benzylidene-D-glucal 4,6-O-Benzylidene 63598-36-7 234.25 Low steric hindrance, versatile in glycosylation
Key Observations:
  • Protective Group Stability :
    • TBDMS (3-O) and isopropylidene (4,6-O) provide orthogonal protection: TBDMS resists mild acids (e.g., AcOH), while isopropylidene is cleaved under acidic conditions (e.g., TFA/water) .
    • In contrast, 3-O-acetyl-4,6-O-benzylidene-D-glucal (CAS: 14125-71-4) is more polar and prone to hydrolysis under basic conditions .
  • Steric Effects: The bulky TBDMS group in the target compound reduces reactivity at the 3-position, favoring regioselective modifications at the 2-position . 3-O-Benzyl-4,6-O-isopropylidene-D-glucal (CAS: 58871-07-1) lacks steric bulk, enabling easier functionalization but requiring harsher deprotection (e.g., hydrogenolysis) .

Physicochemical Properties

  • Solubility: The TBDMS group enhances lipophilicity, making the compound soluble in non-polar solvents (e.g., CHCl₃, EtOAc). 3-O-Acetyl-4,6-O-benzylidene-D-glucal is more polar, favoring solubility in DMF or DMSO .
  • Thermal Stability :
    • Isopropylidene-protected compounds (e.g., target compound) are stable up to 150°C, while benzylidene derivatives decompose at lower temperatures .

Biological Activity

3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal is a specialized derivative of D-glucal, which plays a significant role in organic synthesis and biological research. This article examines its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's chemical formula is C₁₅H₂₈O₄Si, with a molecular weight of 300.47 g/mol. It features protective groups that enhance its stability and reactivity in various chemical reactions. The tert-butyldimethylsilyl group (TBDMS) protects the hydroxyl group at the 3-position, while the isopropylidene group stabilizes the structure by preventing unwanted reactions at the 4 and 6 positions.

PropertyValue
Molecular FormulaC₁₅H₂₈O₄Si
Molecular Weight300.47 g/mol
CAS Number121846-11-5
Purity≥97%

The biological activity of this compound primarily arises from its use as an intermediate in carbohydrate chemistry. The protective groups allow for selective reactions, making it a valuable tool in synthesizing complex carbohydrates and potential therapeutic agents.

  • Protection of Hydroxyl Groups : The TBDMS group shields the hydroxyl group from nucleophilic attack, allowing for controlled reactions.
  • Stability : The isopropylidene group enhances the compound's stability during synthesis processes.

Carbohydrate Chemistry

Research indicates that this compound is instrumental in synthesizing various carbohydrate derivatives, which can exhibit significant biological activities, including:

  • Antimicrobial properties : Some derivatives synthesized from this compound have shown effectiveness against specific bacterial strains.
  • Antiviral activity : Studies suggest that certain glycosylated compounds derived from glucal derivatives can inhibit viral replication.

Case Studies

  • Synthesis of 2-Amino Sugars : A study explored the oxidative cyclization of glycal derivatives, including this compound. The results demonstrated high selectivity for producing 2-amino sugars, which are important in medicinal chemistry due to their roles in antibiotic structures and enzyme inhibitors .
  • Enzymatic Reactions : The compound has been utilized to study enzymatic reactions involving glycosylation processes. Its unique protective groups allow researchers to investigate how different enzymes interact with carbohydrate substrates, providing insights into enzyme specificity and mechanism .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds can be made based on their protective groups and applications:

Compound NameProtective GroupsApplications
This compoundTBDMS and IsopropylideneSynthesis of complex carbohydrates
Tri-O-Tert-butyldimethylsilyl-D-glucalTBDMS at multiple positionsBroader applications in organic synthesis
4,6-O-Isopropylidene-D-glucalIsopropylidene onlyLimited to specific glycosylation reactions

Q & A

Basic Research Questions

Q. What are the key synthetic routes for introducing tert-butyldimethylsilyl (TBDMS) and isopropylidene protecting groups in D-glucal derivatives?

  • The synthesis typically involves sequential protection of hydroxyl groups. For example, 4,6-O-isopropylidene-D-glucal is first prepared by reacting D-glucal with acetone under acid catalysis to form the isopropylidene ketal. The TBDMS group is then introduced at the 3-OH position using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or pyridine . Purification often employs silica gel chromatography to isolate intermediates .

Q. How can NMR spectroscopy validate the regioselectivity of protecting group installation?

  • ¹H and ¹³C NMR are critical for confirming regiochemistry. For TBDMS-protected derivatives, the 3-O-TBDMS group shows characteristic upfield shifts for adjacent protons (e.g., H-3) due to the electron-donating silyl group. The isopropylidene group exhibits distinct methyl resonances (~1.3–1.5 ppm in ¹H NMR) and a quaternary carbon signal (~110 ppm in ¹³C NMR). 2D NMR (COSY, HSQC) further resolves overlapping signals in complex carbohydrate structures .

Q. What analytical techniques ensure purity during synthesis?

  • High-Performance Liquid Chromatography (HPLC) with evaporative light scattering or refractive index detectors is used for purity assessment. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while polarimetry verifies optical activity, ensuring retention of stereochemistry .

Advanced Research Questions

Q. How do competing reaction pathways impact the regioselectivity of TBDMS protection in glucal derivatives?

  • Steric hindrance from the isopropylidene group at C4/C6 directs TBDMSCl to the less hindered C3-OH. However, under suboptimal conditions (e.g., excess base or prolonged reaction times), migration of the silyl group to other hydroxyls may occur. Kinetic studies using in situ IR or reaction monitoring via TLC can optimize conditions to minimize side reactions .

Q. What strategies resolve contradictions in reported yields for glycosylation reactions using this compound?

  • Discrepancies in glycosylation efficiency (e.g., 50–85% yields) often stem from solvent polarity, temperature, or catalyst choice. For example, using acetonitrile instead of dichloromethane improves anomer selectivity in glycosylations. Systematic screening of Lewis acids (e.g., TMSOTf vs. BF₃·OEt₂) and glycosyl acceptors can reconcile conflicting data .

Q. How does the TBDMS group influence stability under acidic or basic conditions in downstream reactions?

  • The TBDMS ether is stable under mild acidic conditions (e.g., isopropylidene deprotection with aqueous AcOH) but cleaves with fluoride ions (e.g., TBAF). In contrast, strong acids (e.g., HCl) may hydrolyze the isopropylidene group first. Stability studies using TLC or LC-MS under varying pH/conditions are essential for reaction planning .

Q. What role does this compound play in synthesizing bioactive glycoconjugates?

  • Its dual protection enables selective deprotection for sequential glycosylations. For instance, the isopropylidene group can be removed with acid to expose C4/C6-OH for further coupling, while the TBDMS group remains intact. This strategy is pivotal in constructing oligosaccharides for antiviral or anticancer drug candidates .

Methodological Considerations

  • Stereochemical Integrity : Monitor optical rotation after each synthetic step to detect racemization .
  • Contradiction Analysis : Compare reaction outcomes across literature by normalizing variables (e.g., solvent, catalyst loading) .
  • Data Validation : Use X-ray crystallography (if crystalline) or NOESY NMR to confirm absolute configuration in ambiguous cases .

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